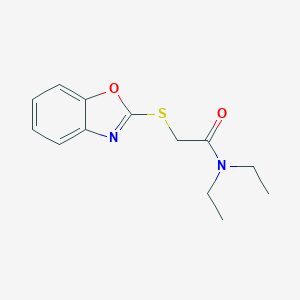![molecular formula C24H20BrClN4 B415365 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 324759-78-6](/img/structure/B415365.png)
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is a complex organic compound that contains a quinazoline core, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound with two nitrogen atoms in its structure . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a piperazine ring, and phenyl groups . The bromine and chlorine atoms would likely add significant weight to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the positions of the bromine and chlorine atoms and the nature of the phenyl and piperazine groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Synthesis and Antibacterial Activity : Heterocyclic systems containing 6-bromoquinazolinone derivatives, including compounds similar to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant antibacterial properties (Hui et al., 2000).
Antimicrobial Activity of Piperazine Derivatives : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity. These compounds, closely related to the chemical structure , have shown effectiveness against various bacterial and fungal strains (Babu et al., 2015).
Antiviral and Antitumor Activities
Synthesis and Antiviral Activities : Compounds related to this compound have been synthesized and evaluated for their antiviral activities. Certain derivatives have exhibited distinct activity against viruses like Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antitumor Agents : Research on quinazoline derivatives containing piperazine moieties has highlighted their potent antiproliferative activities, making them promising candidates as antitumor agents. These compounds have shown significant activity against various cancer cell lines (Li et al., 2020).
Pharmacological Potential
- Synthesis for Pharmacological Activities : Various 6-bromoquinazolinone derivatives, closely related to the compound , have been synthesized for their pharmacological importance. These compounds have demonstrated significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIIBFPTLTFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B415287.png)
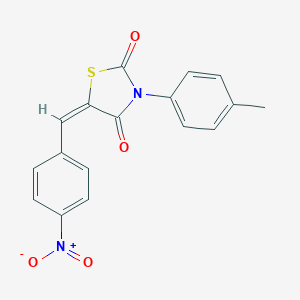
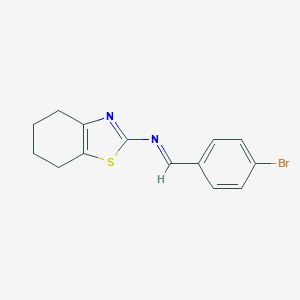
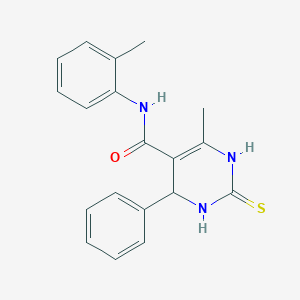
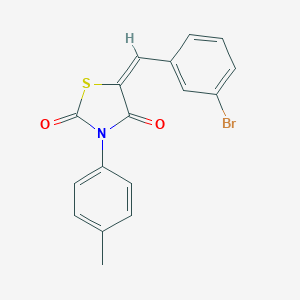
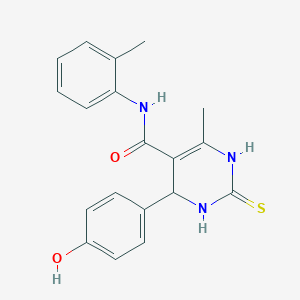
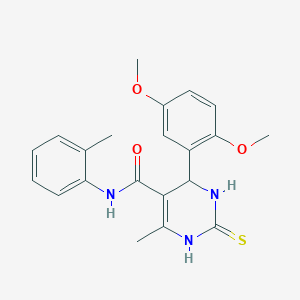

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B415298.png)
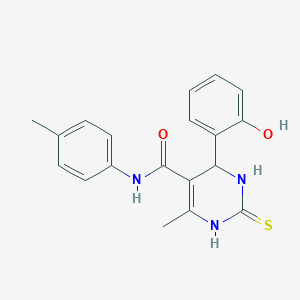
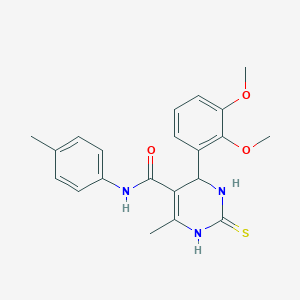
![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)
